3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines a furochromenone core with pentyl and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pentylphenylboronic acid with 5-propyl-7H-furo[3,2-g]chromen-7-one in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with a base like potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Substituted furochromenones with various functional groups.
Scientific Research Applications
3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: Similar structure but with a methyl and phenyl group instead of propyl.
5-phenyl-7H-furo[2,3-g]chromen-7-one: Lacks the pentyl and propyl substituents, leading to different chemical and biological properties.
Uniqueness
3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C25H26O3 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-(4-pentylphenyl)-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H26O3/c1-3-5-6-8-17-9-11-18(12-10-17)22-16-27-23-15-24-20(14-21(22)23)19(7-4-2)13-25(26)28-24/h9-16H,3-8H2,1-2H3 |
InChI Key |
PVKZRBRQBKDMHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)CCC |
Origin of Product |
United States |
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